
2-Bromo-6-(tributylstannyl)pyridine
Overview
Description
2-Bromo-6-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C17H30BrNSn and a molecular weight of 447.04 g/mol . It is a liquid at room temperature with a boiling point of 144-160°C and a density of 1.294 g/mL at 25°C . This compound is primarily used in organic synthesis, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stille Coupling Reaction: One common method for synthesizing 2-Bromo-6-(tributylstannyl)pyridine involves the Stille coupling reaction. This reaction typically uses and as starting materials.
Reaction Conditions: The reaction is usually carried out in anhydrous solvents such as toluene or tetrahydrofuran at elevated temperatures (around 80-100°C ) for several hours.
Industrial Production Methods: While specific industrial production methods are not widely documented, the Stille coupling reaction remains a standard approach due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(tributylstannyl)pyridine can undergo substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes are frequently used as catalysts in these reactions.
Solvents: Anhydrous solvents like toluene and tetrahydrofuran are preferred.
Temperature: Reactions are typically conducted at elevated temperatures (80-100°C).
Major Products:
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Complex Molecules
- 2-Bromo-6-(tributylstannyl)pyridine serves as a versatile building block in organic synthesis. It is particularly valuable in the Stille coupling reaction, where it facilitates the formation of carbon-carbon bonds between aryl and vinyl halides with organotin reagents .
2. Cross-Coupling Reactions
- This compound is commonly utilized in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions. These reactions are crucial for creating complex organic structures used in pharmaceuticals and materials science .
Reaction Type | Key Features |
---|---|
Stille Coupling | Forms C-C bonds using palladium catalysts |
Suzuki-Miyaura | Involves coupling of boronic acids with halides |
Applications in Material Science
1. Development of Novel Materials
- In material science, this compound is employed to synthesize materials with specific electronic properties. Its ability to form stable complexes allows for the design of advanced materials used in electronics and optoelectronics .
Applications in Medicinal Chemistry
1. Pharmaceutical Intermediates
- The compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for the modification of existing drug molecules, enhancing their efficacy and bioavailability.
2. Antimicrobial and Anticancer Properties
- Recent studies have highlighted the potential antimicrobial and anticancer activities of organotin compounds, including this compound. Research indicates that this compound can inhibit specific biological pathways, making it a candidate for further investigation in drug development .
Case Studies
Case Study 1: Synthesis of Anticancer Agents
- A study demonstrated the use of this compound in synthesizing novel anticancer agents through Stille coupling reactions. The resulting compounds showed promising activity against various cancer cell lines, indicating potential therapeutic applications.
Case Study 2: Development of Electronic Materials
Mechanism of Action
Comparison with Similar Compounds
- 2-Bromo-6-(trimethylstannyl)pyridine
- 2-Bromo-6-(triethylstannyl)pyridine
- 2-Bromo-6-(triphenylstannyl)pyridine
Uniqueness:
Biological Activity
2-Bromo-6-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30BrNSn and a molecular weight of 447.04 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in drug development and material science. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H30BrNSn
- Molecular Weight : 447.04 g/mol
- Melting Point : 144-160°C
- Density : 1.294 g/mL at 25°C
- Toxicity : Toxic if swallowed; harmful in contact with skin .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular functions.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 20 | 100 |
P. aeruginosa | 18 | 100 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have reported its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to modulate key signaling pathways associated with cell survival and proliferation.
Mechanism of Action :
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing them from dividing.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death.
Study on Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various organotin compounds, including this compound. The results indicated that this compound had a notable effect against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than other tested organotins .
Study on Anticancer Activity
A study conducted by researchers at the University of Rennes investigated the effects of organotin compounds on cancer cells. They found that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of p53 pathways . The study highlighted the potential for this compound to be developed as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-6-(tributylstannyl)pyridine?
Answer : The compound is typically synthesized via Stille coupling or halogen-metal exchange reactions . For example:
- Stille coupling : Reacting 2-bromo-6-methylpyridine with tributyltin chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .
- Halogen-metal exchange : Using organolithium or Grignard reagents to substitute bromine with tributylstannyl groups. Ensure strict temperature control (-78°C to 0°C) to avoid side reactions.
Key considerations :
- Use anhydrous solvents (tetrahydrofuran or toluene).
- Monitor reaction progress via TLC or GC-MS.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers handle stability and storage of this compound?
Answer :
- Stability : The compound is sensitive to moisture , light , and oxidizing agents . Store in amber glass vials under inert gas (argon/nitrogen) at -20°C .
- Decomposition risks : Tributylstannyl groups hydrolyze in aqueous environments, releasing toxic tin byproducts. Always work in a fume hood with PPE .
Q. What spectroscopic techniques are used to characterize this compound?
Answer :
- NMR :
- X-ray crystallography : Resolve crystal structure using SHELX software for bond-length validation (e.g., Sn-C bond ~2.1 Å) .
Advanced Research Questions
Q. How can researchers optimize Stille coupling yields for this compound?
Answer : Optimize parameters using a design of experiments (DoE) approach:
Factor | Optimal Range | Impact on Yield |
---|---|---|
Catalyst (Pd(PPh₃)₄) | 2–5 mol% | High |
Temperature | 80–100°C | Moderate |
Solvent (DMF vs. THF) | DMF (polar aprotic) | High |
Reaction time | 12–24 hours | Low |
Validation : Use HPLC to quantify unreacted starting material. Address low yields by adding ligands (e.g., AsPh₃) to stabilize Pd intermediates .
Q. How to resolve contradictions in spectroscopic data during characterization?
Answer :
- Scenario : Discrepancies between calculated and observed NMR shifts.
- Method :
Q. What are the applications of this compound in metal-catalyzed reactions?
Answer :
- Ligand synthesis : Acts as a precursor for bipyridine ligands (e.g., 6,6′-dibromo-2,2′-bipyridine via Ullmann coupling) .
- Cross-coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids to form functionalized pyridines .
Case study : Substituting bromine with aryl groups enables access to photoluminescent materials for OLEDs .
Q. How to mitigate hazards during large-scale synthesis?
Answer :
- Toxicity : Tributyltin compounds are neurotoxic. Implement:
- Closed-system reactors to minimize exposure.
- Waste neutralization with KMnO₄ to oxidize tin residues .
- Regulatory compliance : Follow EPA guidelines for tin-containing waste (RCRA Hazardous Waste Code D004) .
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-tributylstannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIKMNUVOBWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647317 | |
Record name | 2-Bromo-6-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189083-81-6 | |
Record name | 2-Bromo-6-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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